

# An In-Depth Technical Guide to 3-(Dimethylamino)benzoyl Chloride Hydrochloride

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## Compound of Interest

Compound Name: 3-Dimethylaminobenzoyl chloride  
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)benzoyl chloride hydrochloride, a key intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active compounds. Experimental protocols and spectral data are included to facilitate its use in a laboratory setting. Furthermore, this guide explores the reactivity of its constituent functional groups and their relevance in synthetic strategies.

## Chemical Identity and Properties

3-(Dimethylamino)benzoyl chloride hydrochloride is a reactive acyl chloride compound containing a dimethylamino substituent. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	3-(dimethylamino)benzoyl chloride hydrochloride	
CAS Number	117500-61-5	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> Cl <sub>2</sub> NO	
Molecular Weight	220.10 g/mol	
Physical Form	Solid	
Purity	≥98%	
Storage	Sealed in a dry environment at room temperature.	

Table 2: Solubility Data

Solvent	Solubility
Water	Soluble (reacts)
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
N,N-Dimethylformamide (DMF)	Soluble
Dichloromethane (DCM)	Soluble

Note: As an acyl chloride, it will react with protic solvents like water and alcohols.

## Synthesis

The synthesis of 3-(dimethylamino)benzoyl chloride hydrochloride is typically achieved through the chlorination of its corresponding carboxylic acid, 3-(dimethylamino)benzoic acid. Thionyl chloride (SOCl<sub>2</sub>) is a common and effective chlorinating agent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

## Experimental Protocol: Synthesis from 3-(Dimethylamino)benzoic Acid

### Materials:

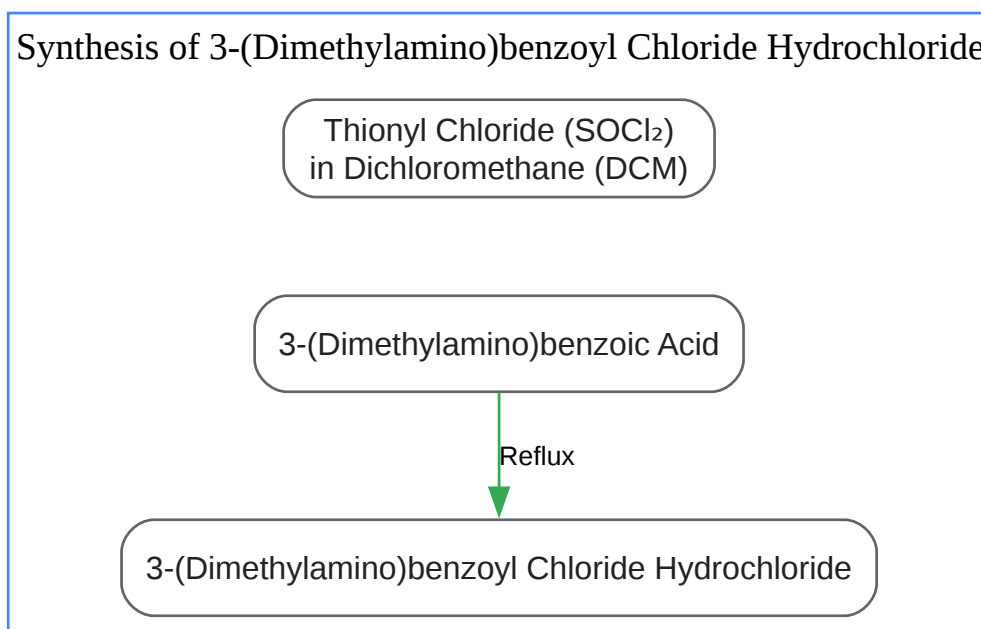
- 3-(Dimethylamino)benzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous dichloromethane (DCM) or other inert solvent
- Dry glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

### Procedure:

- In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend 3-(dimethylamino)benzoic acid in anhydrous dichloromethane.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
- The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
- The resulting crude 3-(dimethylamino)benzoyl chloride hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexanes).

### Diagram 1: Synthetic Pathway

## Synthesis of 3-(Dimethylamino)benzoyl Chloride Hydrochloride



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Caption: General synthetic scheme for the preparation of 3-(dimethylamino)benzoyl chloride hydrochloride.

## Spectral Data for Characterization

Note: Specific experimental spectra for 3-(dimethylamino)benzoyl chloride hydrochloride are not readily available in the public domain. The following are predicted interpretations based on the chemical structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons would appear as multiplets in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The two methyl groups would likely appear as a singlet at approximately  $\delta$  3.0 ppm.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around 168-172 ppm), the aromatic carbons (in the 110-155 ppm range), and the methyl carbons of the

dimethylamino group (around 40 ppm).

## FT-IR Spectroscopy

The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1750-1815  $\text{cm}^{-1}$ . Other significant peaks would include C-N stretching and aromatic C-H and C=C stretching vibrations.

## Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the cation  $[\text{C}_9\text{H}_{10}\text{ClNO}]^+$ . Key fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

## Reactivity and Applications in Drug Development

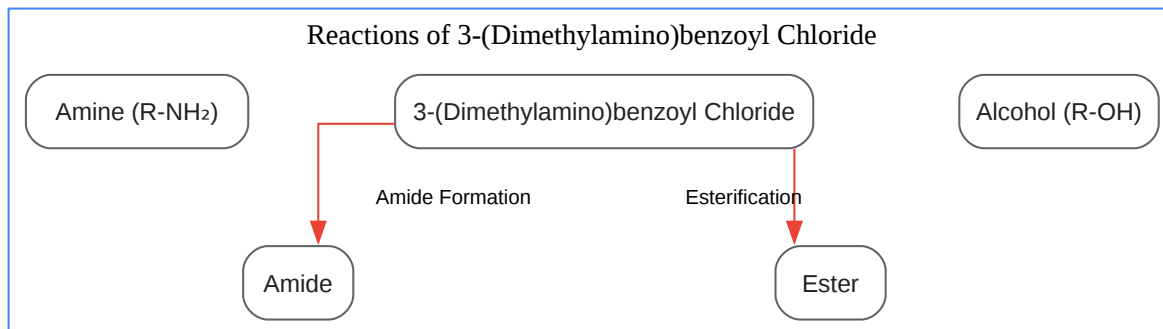
The utility of 3-(dimethylamino)benzoyl chloride hydrochloride in organic synthesis stems from the reactivity of its two key functional groups: the acyl chloride and the dimethylamino group.

### Acyl Chloride Reactivity

The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This makes it an excellent reagent for the introduction of the 3-(dimethylamino)benzoyl moiety into other molecules. Common reactions include:

- Amide formation: Reaction with primary or secondary amines to form amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.
- Ester formation: Reaction with alcohols to form esters.
- Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Diagram 2: Reactivity of the Acyl Chloride Group



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Caption: Key reactions involving the acyl chloride functionality.

## Role in Drug Discovery

The 3-(dimethylamino)benzoyl scaffold is present in a variety of biologically active molecules. The dimethylamino group can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability.

This compound serves as a crucial building block for creating libraries of compounds for high-throughput screening in the search for new drug leads. Its derivatives have been investigated for a range of therapeutic areas, including but not limited to analgesics and anti-inflammatory agents.

## Conclusion

3-(Dimethylamino)benzoyl chloride hydrochloride is a versatile and valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity allows for the straightforward introduction of the 3-(dimethylamino)benzoyl group, a scaffold of interest in medicinal chemistry. This guide provides essential information to support its effective and safe use in research and development endeavors.

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